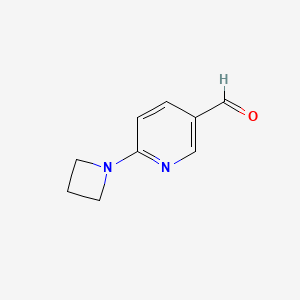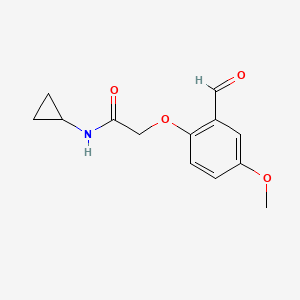
N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 2-(2-formyl-4-methoxyphenoxy)acetic acid under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity or altering their function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide can be compared with similar compounds such as:
N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide: This compound has a similar structure but differs in the position of the formyl group.
N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: This compound has an ethoxy group instead of a cyclopropyl group.
N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide: This compound has the formyl group in a different position on the phenoxy ring.
These similar compounds highlight the structural diversity and potential for varied applications in research and industry.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C13H15NO4/c1-17-11-4-5-12(9(6-11)7-15)18-8-13(16)14-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,14,16) |
InChI Key |
ZDHQIJJLPLLCDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


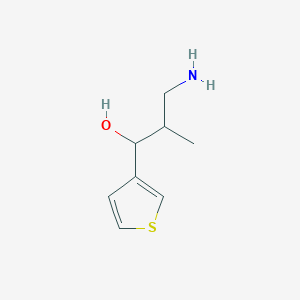
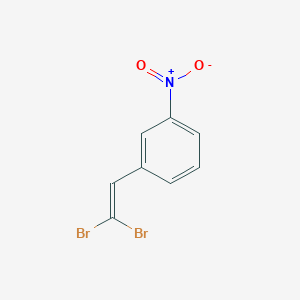

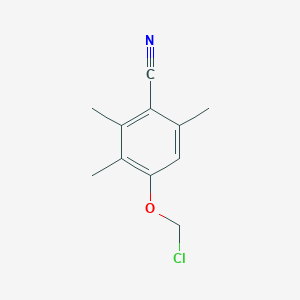
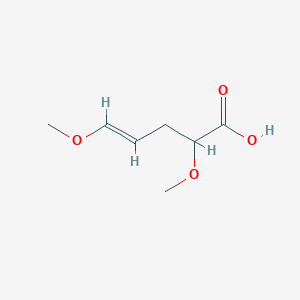

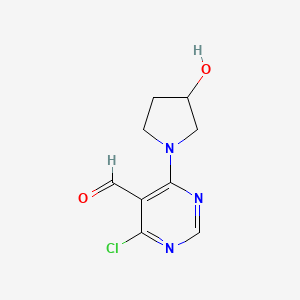

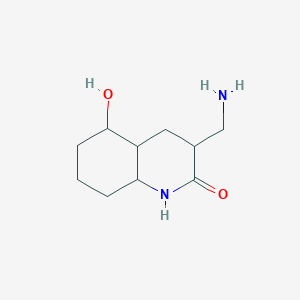
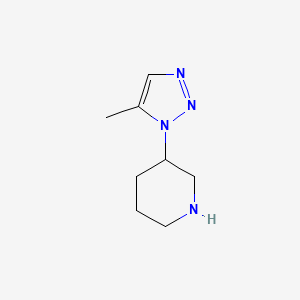
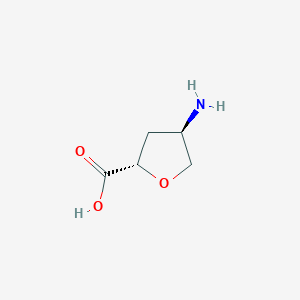
![1-[(Chlorosulfonyl)methyl]cyclopropane-1-carbonyl chloride](/img/structure/B13157060.png)

